8-Bromo-1,5-naphthyridin-2(1H)-one CAS number search
This guide provides an in-depth technical analysis of 8-Bromo-1,5-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold utilized in medicinal chemistry. Chemical Identity & Nomenclature This compound represents a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 8-Bromo-1,5-naphthyridin-2(1H)-one , a specialized heterocyclic scaffold utilized in medicinal chemistry.
Chemical Identity & Nomenclature
This compound represents a halogenated derivative of the 1,5-naphthyridine scaffold, a "diazanaphthalene" isomer. It exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-ol) forms, with the lactam form generally predominating in the solid state and polar solvents.
Note A (CAS Availability): As of Q1 2025, this specific isomer does not have a widely indexed CAS registry number in public commercial databases (e.g., SciFinder, PubChem). It is frequently referenced in patent literature (e.g., as an intermediate for platinum-based anticancer agents) or synthesized de novo by researchers. The closest commercial analogs are the 1,6- and 1,8-naphthyridine isomers.
Structural Tautomerism
The reactivity of the scaffold is dictated by the lactam-lactim equilibrium. In the context of nucleophilic substitution (SNAr), the "2-ol" form allows for activation via halogenation (e.g., POCl₃), while the "2-one" form is relevant for N-alkylation.
Figure 1: Tautomeric equilibrium critical for synthetic planning.
Synthesis Protocol (Gould-Jacobs Reaction)
Since 8-bromo-1,5-naphthyridin-2(1H)-one is not a standard catalog item, it must be synthesized. The most robust route is the Gould-Jacobs reaction , starting from 3-amino-6-bromopyridine . This pathway ensures the bromine atom is correctly positioned at C8 of the final naphthyridine ring.
Retrosynthetic Logic
Target: 8-Bromo-1,5-naphthyridin-2(1H)-one.
Precursor: The pyridine ring provides the N5, C6, C7, C8 framework.
Starting Material: To place a bromine at C8 of the naphthyridine, the starting pyridine must have a bromine at position 6 (relative to the pyridine nitrogen).
Reagent: Diethyl ethoxymethylenemalonate (EMME) provides the three carbons for the new ring (C2, C3, C4).
Reflux the mixture for 3–6 hours. Monitor by TLC (formation of the enamine intermediate).
Cool to room temperature. The intermediate diethyl (((6-bromopyridin-3-yl)amino)methylene)malonate usually precipitates.
Filter, wash with cold ethanol, and dry.
Phase 2: Thermal Cyclization
Reagents: Diphenyl ether (Dowtherm A) or Polyphosphoric Acid (PPA).
Conditions: High temperature (250°C).
Heat Dowtherm A to 250°C in a heavy-walled flask equipped with a condenser.
Add the enamine intermediate from Phase 1 in small portions to the hot solvent. Caution: Vigorous evolution of ethanol vapor.
Maintain temperature at 250°C for 30–60 minutes to effect cyclization.
Cool the mixture to ~80°C and dilute with hexane or petroleum ether to precipitate the product.
Filter the crude ethyl 8-bromo-4-hydroxy-1,5-naphthyridine-3-carboxylate .
Phase 3: Hydrolysis & Decarboxylation
Reagents: NaOH (aq), then HCl.
Saponify the ester using 10% NaOH at reflux (2–4 hours).
Acidify with HCl to precipitate the carboxylic acid.
Decarboxylation: Heat the dry carboxylic acid in quinoline with a catalytic amount of copper powder at 200–220°C.
Purification: The product, 8-bromo-1,5-naphthyridin-2(1H)-one , is isolated by extraction or sublimation.
Figure 2: Synthetic pathway via the Gould-Jacobs reaction.
Applications in Drug Discovery
The 1,5-naphthyridine scaffold is a bioisostere of quinoline and isoquinoline, offering distinct electronic properties and hydrogen-bonding capabilities due to the second nitrogen atom.
Key Therapeutic Areas
Kinase Inhibition: The 2-one motif mimics the hydrogen bond donor/acceptor pattern of ATP adenine, making it a potent scaffold for Type I and Type II kinase inhibitors (e.g., c-Met, mTOR).
Antibacterials: Naphthyridinones are structural analogs of quinolones (e.g., ciprofloxacin), targeting bacterial DNA gyrase.
Platinum Coordination: As noted in patent WO2017064657A1, the 8-bromo derivative serves as a ligand precursor for fluorescent platinum(II) complexes used in theranostic anticancer applications.
Functionalization Potential
The 8-bromo group is a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling:
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.
Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines).
References
Patent: Fluorescent anticancer platinum drugs. WO2017064657A1. (2017). Identifies "Compound 2w" as 8-bromo-2-hydroxy-1,5-naphthyridine. Link
Review: Litvinov, V. P. (2004). Chemistry of 1,5-naphthyridines. Russian Chemical Reviews, 73(7). (General scaffold chemistry).
Methodology: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc., 61(10), 2890.
Application Note: Regioselective Bromination of 1,5-Naphthyridin-2(1H)-one
Abstract This application note details the optimized protocol for the synthesis of 3-bromo-1,5-naphthyridin-2(1H)-one (CAS 859986-64-4) via electrophilic aromatic substitution. The 1,5-naphthyridin-2-one scaffold is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the optimized protocol for the synthesis of 3-bromo-1,5-naphthyridin-2(1H)-one (CAS 859986-64-4) via electrophilic aromatic substitution. The 1,5-naphthyridin-2-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for PARP inhibitors, kinase inhibitors (e.g., c-Met, PI3K), and antibacterial agents. This guide provides a scalable, high-yield methodology using elemental bromine in glacial acetic acid, alongside a milder alternative using N-bromosuccinimide (NBS). Emphasis is placed on regiochemical control, mechanistic understanding, and safety protocols for handling hazardous brominating agents.
Introduction & Retrosynthetic Logic
Structural Analysis and Regioselectivity
The 1,5-naphthyridin-2(1H)-one system consists of a fused pyridine ring (Ring B) and a pyridin-2-one ring (Ring A).
Ring B (Pyridine): Electron-deficient due to the electronegative nitrogen (N5). It is deactivated toward electrophilic attack.
Ring A (Pyridin-2-one): The amide (lactam) functionality acts as an activating group. The nitrogen (N1) donates electron density into the ring via resonance, specifically activating the C3 and C5 positions (relative to N1). However, in the fused system, C3 is the primary nucleophilic site (ortho to the carbonyl, beta to the nitrogen).
Therefore, electrophilic bromination occurs exclusively at C3 , avoiding the deactivated Ring B and the sterically encumbered C4 position.
Mechanistic Pathway
The reaction proceeds via an Electrophilic Aromatic Substitution (
) mechanism. The enol tautomer or the amide resonance contributor attacks the electrophilic bromine species, forming a resonance-stabilized sigma complex (arenium ion) at C3, followed by deprotonation to restore the lactam system.
Figure 1: Mechanistic pathway for the regioselective bromination at C3.
Setup: Charge the 3-neck flask with 1,5-naphthyridin-2(1H)-one and Glacial Acetic Acid. Stir to form a suspension or solution (solubility increases with temperature).
Activation: Heat the mixture to 50–60 °C to ensure partial solubility and faster kinetics.
Addition: Add elemental Bromine (
) dropwise via the addition funnel over 15–30 minutes.
Note: The solution will turn deep red/orange.
Caution:
gas will evolve. Ensure the system is vented through a scrubber.
Reaction: Stir at 60–80 °C for 2–4 hours. Monitor by TLC (MeOH:DCM 1:9) or LC-MS.
Endpoint: Disappearance of starting material (
) and appearance of product ().
Quench & Isolation:
Cool the reaction mixture to Room Temperature (RT).
Pour the mixture slowly into ice-cold water (20 volumes). The product typically precipitates as a solid.
If excess bromine persists (orange color), add saturated
solution until the color fades to yellow/white.
Purification:
Filter the precipitate under vacuum.
Wash the cake with water (
) and cold diethyl ether () to remove acetic acid traces.
Dry in a vacuum oven at 50 °C.
Method B: Mild Bromination (NBS/DMF)
Best for: Small scale (<500 mg), parallel synthesis, or if liquid bromine handling is restricted.
Reagents
Substrate: 1,5-Naphthyridin-2(1H)-one (1.0 eq)
Reagent: N-Bromosuccinimide (NBS) (1.1 eq)
Solvent: DMF or Acetonitrile (MeCN)
Catalyst (Optional): 5 mol% Acetic Acid or
to accelerate tautomerization.
Procedure
Dissolve the substrate in DMF (10 vol).
Add NBS portion-wise at RT.
Stir at RT to 40 °C for 4–12 hours.
Dilute with water. Collect the precipitate by filtration.
Workflow Visualization
Figure 2: Operational workflow for the scalable synthesis (Method A).
Results & Characterization
Expected Analytical Data
Technique
Observation
Interpretation
LC-MS
Characteristic 1:1 isotopic pattern for mono-bromine.
1H NMR
Loss of doublet at ppm (H3)
Disappearance of the C3 proton confirms substitution.
1H NMR
Singlet at ppm (H4)
H4 becomes a singlet (loss of coupling to H3) and shifts downfield due to Br deshielding.
Appearance
Off-white to pale yellow solid
High purity precipitate.
Troubleshooting Guide
Issue: Low Conversion.
Cause: Poor solubility of starting material.
Fix: Increase temperature to 80–90 °C or add a co-solvent like
(if using Method B).
Issue: Di-bromination (Over-reaction).
Cause: Large excess of
or extremely high temperatures (>100 °C).
Fix: Strictly control stoichiometry (1.05–1.1 eq) and monitor temperature.
Issue: Product trapped in mother liquor.
Cause: High acidity solubilizing the pyridine ring.
Fix: Neutralize the filtrate to pH 6–7 with
to precipitate the remaining product.
Safety Considerations (E-E-A-T)
Bromine (
): Highly corrosive, volatile liquid. Causes severe burns. Must be handled in a functioning fume hood. Use glass or PTFE equipment only (bromine corrodes metals and some plastics).
HBr Gas: Toxic byproduct. Use a caustic scrubber (NaOH solution) to trap fumes exiting the condenser.
Naphthyridines: Biologically active scaffolds.[4][5] Handle as potential irritants/sensitizers.
References
Regioselective Bromination of Naphthyridinones
Synthesis of 3-bromo-1,8-naphthyridin-2(1H)-one (Analogous Procedure): Sakram, B. et al. "Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones." Journal of the Serbian Chemical Society, 2016.
General Reactivity of 1,5-Naphthyridines
Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2021.[6]
Bromination of Quinolin-4-ones (Mechanistic Parallel)
Zubkov, V. O. et al. "Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents." Journal of Organic and Pharmaceutical Chemistry, 2020.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 8-Bromo-1,5-Naphthyridin-2-one
Authored by: A Senior Application Scientist Introduction: Unlocking the Potential of the 1,5-Naphthyridine Scaffold The 1,5-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis for numer...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis for numerous compounds with significant biological activity.[1] Its derivatives have garnered substantial interest in medicinal chemistry and drug development, exhibiting a wide range of therapeutic properties.[2][3] The functionalization of this core is paramount for modulating pharmacological profiles and developing novel drug candidates.
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile toolsets in modern organic synthesis for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[4][5] These reactions offer a highly efficient and selective means to introduce molecular complexity under relatively mild conditions.[5][6] This guide provides detailed, field-proven protocols for the strategic functionalization of 8-bromo-1,5-naphthyridin-2-one, a key building block, via three cornerstone palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to synthesize diverse libraries of novel 1,5-naphthyridin-2-one derivatives.
Core Mechanistic Principles: The Palladium Catalytic Engine
At the heart of these transformations lies a common catalytic cycle involving a palladium center that oscillates between the Pd(0) and Pd(II) oxidation states.[7][8] This cycle universally consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-bromo-1,5-naphthyridin-2-one, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[8]
Transmetalation (or equivalent): The organic moiety from the coupling partner (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Protocol 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organohalide.[9] It is widely used in the pharmaceutical industry due to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance for a wide range of functional groups.[6][10][11]
Catalytic Cycle Explained
The key differentiating step in the Suzuki coupling is the transmetalation, which requires activation of the organoboron species by a base.[10][12] The base coordinates to the boron atom, forming a borate complex which facilitates the transfer of the organic group to the palladium center.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Principle: To couple 8-bromo-1,5-naphthyridin-2-one with a generic arylboronic acid using a palladium catalyst and a carbonate base.
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromo-1,5-naphthyridin-2-one (1.0 equiv).
Reagent Addition: Add the arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per mmol of starting bromide) via syringe.
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-1,5-naphthyridin-2-one.
Rationale and Optimization Insights
Catalyst Choice: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source that is effective for many standard Suzuki couplings. For more challenging substrates, catalyst systems generated in situ from a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand can offer greater activity.
Base Selection: Potassium carbonate is a moderately strong base sufficient for activating most arylboronic acids.[12] For less reactive boronic acids or sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required.
Solvent System: The dioxane/water mixture is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.[12]
Protocol 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general method for the palladium-catalyzed coupling of amines with aryl halides.[13] This reaction is indispensable for synthesizing compounds containing the C(aryl)-N bond, a common motif in pharmaceuticals.[14][15]
Catalytic Cycle Explained
This cycle is distinguished by the formation of a palladium-amido complex after oxidative addition. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination step, which can be challenging.[13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
Principle: To couple 8-bromo-1,5-naphthyridin-2-one with a primary or secondary amine using a specialized palladium/ligand system and a strong, non-nucleophilic base.
Reaction Setup: In an oven-dried sealed tube or microwave vial, add 8-bromo-1,5-naphthyridin-2-one (1.0 equiv), Cs₂CO₃ (1.5 equiv), and the ligand Xantphos (0.04 equiv).
Catalyst Addition: Add the palladium source, Pd₂(dba)₃ (0.02 equiv).
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas three times.
Reagent/Solvent Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
Reaction: Securely cap the vessel and heat the mixture to 110 °C in an oil bath or using a microwave reactor for 8-24 hours.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired 8-amino-1,5-naphthyridin-2-one product.
Rationale and Optimization Insights
Catalyst/Ligand System: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos, SPhos, RuPhos) is crucial for high efficiency.[16] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the difficult reductive elimination step.[13]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is a common choice, but Cs₂CO₃ is often preferred for its better solubility and milder nature, which can be beneficial for sensitive substrates.[14]
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard, as they are compatible with the reaction conditions and effectively solubilize the reactants.
Protocol 3: C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, linking an aryl halide with a terminal alkyne.[17][18] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[19][20]
Catalytic Cycle Explained
The Sonogashira reaction involves two interconnected catalytic cycles.[20] The palladium cycle mirrors that of other cross-couplings. Concurrently, the copper cycle activates the terminal alkyne by forming a copper(I) acetylide species. This species then undergoes transmetalation with the Pd(II) complex.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Detailed Experimental Protocol
Principle: To couple 8-bromo-1,5-naphthyridin-2-one with a terminal alkyne using a palladium/copper co-catalyst system in the presence of an amine base.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF), anhydrous
Schlenk flask or sealed tube
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
Reaction Setup: To a Schlenk flask, add 8-bromo-1,5-naphthyridin-2-one (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the amine base (e.g., TEA, 3.0 equiv) and the terminal alkyne (1.5 equiv).
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-16 hours. The reaction is often rapid.
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. The aqueous layer may contain copper salts, which can be removed by washing with an ammonium hydroxide solution if necessary.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to isolate the 8-alkynyl-1,5-naphthyridin-2-one.
Rationale and Optimization Insights
Co-Catalyst System: The synergy between palladium and copper is key. While palladium orchestrates the main coupling cycle, copper(I) iodide is essential for activating the alkyne, significantly accelerating the reaction and allowing it to proceed under mild conditions.[17] Copper-free Sonogashira protocols exist but often require more forcing conditions or specialized ligands.[21]
Base/Solvent Role: The amine (e.g., TEA) serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as a solvent or co-solvent.[19] DMF is a good polar aprotic solvent that helps to solubilize all components of the reaction.
Temperature Control: Sonogashira couplings are often exothermic and can proceed at room temperature. Gentle heating may be required for less reactive bromides, but excessive temperatures can lead to side reactions, such as the Glaser coupling (homo-coupling) of the alkyne.
Summary of Reaction Conditions
The following table provides a comparative overview of typical conditions for the functionalization of 8-bromo-1,5-naphthyridin-2-one.
Reaction Type
Coupling Partner
Typical Catalyst System
Base
Solvent
Temp (°C)
Suzuki-Miyaura
Arylboronic Acid
Pd(PPh₃)₄ or Pd(OAc)₂/SPhos
K₂CO₃, Cs₂CO₃
Dioxane/H₂O
90-100
Buchwald-Hartwig
Primary/Secondary Amine
Pd₂(dba)₃ / Xantphos
NaOtBu, Cs₂CO₃
Toluene, Dioxane
100-110
Sonogashira
Terminal Alkyne
PdCl₂(PPh₃)₂ / CuI
TEA, DIPEA
DMF, THF
25-60
Overall Synthetic Workflow
The protocols described enable a divergent approach to a wide array of functionalized 1,5-naphthyridin-2-one derivatives from a single, common intermediate.
Caption: Divergent synthesis strategy from a common brominated precursor.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and highly adaptable platform for the late-stage functionalization of the 8-bromo-1,5-naphthyridin-2-one scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as detailed in these protocols, enable the precise installation of diverse aryl, amino, and alkynyl groups, respectively. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these transformations to accelerate the discovery and development of novel therapeutics based on the 1,5-naphthyridine core.
References
The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025, September 4). Google Cloud.
17.2: Palladium catalyzed couplings. (2020, July 1). Chemistry LibreTexts.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
Fused 1,5-Naphthyridines: Synthetic Tools and Applic
Fused 1,5-Naphthyridines: Synthetic Tools and Applic
Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams.
Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31).
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021, February 15). PubMed.
Buchwald–Hartwig amin
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020, July 31). MDPI.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000, February 24). PubMed.
Preparation of 8-aryl-1,5-naphthyridin-2(1H)-ones via C-H activation
An In-Depth Guide to the Synthesis of 8-Aryl-1,5-Naphthyridin-2(1H)-ones via Rhodium-Catalyzed C-H Activation Introduction: The Significance of the 1,5-Naphthyridinone Scaffold The 1,5-naphthyridine core and its derivati...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of 8-Aryl-1,5-Naphthyridin-2(1H)-ones via Rhodium-Catalyzed C-H Activation
Introduction: The Significance of the 1,5-Naphthyridinone Scaffold
The 1,5-naphthyridine core and its derivatives are privileged heterocyclic structures in medicinal chemistry and materials science. These scaffolds are integral to a wide array of biologically active compounds, exhibiting properties ranging from kinase inhibition for cancer therapy to acting as selective receptor agonists for treating neurodegenerative diseases.[1][2][3] Specifically, 1,8-naphthyridin-2-one derivatives have been identified as potent and selective inhibitors for enzymes like sphingomyelin synthase 2 (SMS2), a target for cardiovascular and metabolic diseases.[2] The functionalization of the naphthyridinone core is therefore a critical endeavor in drug discovery.
Traditionally, the synthesis of functionalized naphthyridinones involves multi-step sequences, often requiring pre-functionalized starting materials like halo-aromatics for cross-coupling reactions.[4] While effective, these methods can be circuitous and generate stoichiometric waste. Direct C-H bond activation has emerged as a powerful and atom-economical strategy to streamline the synthesis of complex molecules by directly forging new carbon-carbon or carbon-heteroatom bonds from ubiquitous C-H bonds.[5][6][7] This approach avoids the need for pre-functionalization, reducing step counts and improving overall efficiency.[8]
This application note provides a detailed protocol and mechanistic insights for the preparation of 8-aryl-1,5-naphthyridin-2(1H)-ones using a state-of-the-art rhodium-catalyzed C-H activation strategy. We will explore the causality behind the experimental design, from the choice of catalyst to the reaction conditions, providing researchers with a robust and reproducible methodology.
Mechanistic Rationale: The Power of Directed C-H Activation
The regioselective functionalization of a specific C-H bond among many is a primary challenge in synthesis.[9] Transition-metal-catalyzed C-H activation often overcomes this by employing a directing group (DG) on the substrate. The DG coordinates to the metal center, positioning it in close proximity to the target C-H bond, thereby ensuring high regioselectivity.[10][11]
In the context of 1,5-naphthyridin-2(1H)-one, the pyridinic nitrogen atom at the 1-position can act as an endogenous directing group. The catalytic cycle, typically involving a Rh(III) catalyst, is believed to proceed through the following key steps, as illustrated below.
Figure 1: Proposed catalytic cycle for Rh(III)-catalyzed C-H arylation.
Coordination: The 1,5-naphthyridin-2(1H)-one substrate coordinates to the active Rh(III) catalyst, such as [Cp*RhCl₂]₂, through its pyridinic nitrogen.
C-H Activation: This is the crucial regioselectivity-determining step. A concerted metalation-deprotonation (CMD) pathway is often proposed, where the C-H bond at the C8 position is cleaved to form a five-membered rhodacycle intermediate.[12][13] This step is facilitated by a base or an acetate ligand on the metal.
Transmetalation/Oxidative Addition: The arylating agent (e.g., an arylboronic acid or arylsilane) delivers the aryl group to the rhodium center.[13][14] This can occur through various mechanisms, potentially involving an oxidant like Cu(OAc)₂ to facilitate the process and maintain the Rh(III) oxidation state.
Reductive Elimination: The newly formed aryl group and the naphthyridinone moiety couple and are released from the rhodium center. This step forges the desired C-C bond and regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle.
This directed approach ensures exclusive functionalization at the C8 position, which would be difficult to achieve through traditional electrophilic aromatic substitution methods due to the electronics of the heterocyclic system.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the Rh(III)-catalyzed C-H arylation of 1-methyl-1,5-naphthyridin-2(1H)-one with arylboronic acids.
Figure 2: General workflow for the synthesis and purification process.
Solvent: Anhydrous 1,2-dichloroethane (DCE) or t-AmylOH
Glassware: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Atmosphere: Inert gas (Nitrogen or Argon)
Purification: Silica gel for column chromatography, standard solvents (Hexanes, Ethyl Acetate)
Characterization: NMR spectrometer, High-Resolution Mass Spectrometer (HRMS)
Procedure
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-methyl-1,5-naphthyridin-2(1H)-one (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 equiv.).
Atmosphere Control: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
Solvent Addition: Add anhydrous DCE (2.0 mL) via syringe. The choice of solvent can be critical; polar, non-coordinating solvents are often preferred.
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove insoluble copper and rhodium species. Wash the Celite pad with additional ethyl acetate (2 x 5 mL).
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-1,5-naphthyridin-2(1H)-one product.
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HRMS analysis.
Reaction Scope and Data
The robustness of this C-H activation protocol is demonstrated by its tolerance to a variety of functional groups on the arylboronic acid coupling partner. Both electron-donating and electron-withdrawing groups are generally well-tolerated, providing access to a diverse library of 8-aryl-1,5-naphthyridinones.
Yields are representative and may vary based on reaction scale and purification efficiency.
Troubleshooting and Key Considerations
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvent is strictly anhydrous. The inert atmosphere must be maintained throughout the reaction. Increasing the catalyst loading (e.g., to 5 mol%) or reaction time may improve conversion.
Side Products: The formation of homocoupled biaryl from the boronic acid can sometimes be observed. Adjusting the stoichiometry or temperature may mitigate this.
Catalyst Choice: While Rh(III) is highly effective, other transition metals like palladium or iron have also been used for directed C-H arylations.[6] However, rhodium often provides superior reactivity and selectivity for this class of substrates.[5][15]
Directing Group Efficacy: The inherent pyridinic nitrogen is a moderately effective directing group. For less reactive C-H bonds, stronger, bidentate directing groups like picolinamide are often employed to enhance reactivity and ensure selectivity.[10]
Conclusion
The direct C-H arylation of 1,5-naphthyridin-2(1H)-ones represents a highly efficient and modern approach to synthesizing valuable scaffolds for drug discovery and materials science. By leveraging a rhodium(III)-catalyzed, nitrogen-directed strategy, this method provides a regioselective and functional-group-tolerant route to C8-arylated products. The protocol detailed herein offers a reliable and scalable procedure, empowering researchers to rapidly access diverse libraries of these important heterocyclic compounds. This strategy exemplifies the transformative potential of C-H activation in modern organic synthesis, enabling the construction of complex molecular architectures with unparalleled efficiency.
References
Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Arylation of Heterocycles via C−H Bond Activation: Expanded Scope through Mechanistic Insight. Journal of the American Chemical Society. [Link]
Gevorgyan, V., & Li, X. (2013). Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones. PubMed. [Link]
Jones, W. D., & Periana, R. A. (2006). Experimental and computational studies on the mechanism of N-heterocycle C-H activation by Rh(I). PubMed. [Link]
Alajarin, R., & Vaquero, J. J. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
Snieckus, V., & Gribble, G. W. (2014). Iron-Catalyzed Arylation of Heterocycles via Directed C–H Bond Activation. Organic Letters. [Link]
Bielawski, C. W. (n.d.). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. University of Texas at Austin. [Link]
Alajarin, R., & Vaquero, J. J. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. [Link]
Li, X. (2018). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Accounts of Chemical Research. [Link]
Manley, P. J., & Bilodeau, M. T. (2004). A New Synthesis of Naphthyridinones and Quinolinones: Palladium-Catalyzed Amidation of O-Carbonyl-Substituted Aryl Halides. PubMed. [Link]
Procter, D. J. (n.d.). (Hetero)aromatic Functionalisation 3 – Catalytic CH Activation Reactions. University of Manchester. [Link]
Ghosh, S. C., et al. (2021). Directing Group‐Assisted C H Bond Functionalization on the Naphthalene. ChemistrySelect. [Link]
Gorelsky, S. I., et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. Frontiers in Chemistry. [Link]
Chen, Z., et al. (2017). Scheme 132 Rhodium-catalyzed C-H arylation of arenes with different... ResearchGate. [Link]
Rej, S., & Chatani, N. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews. [Link]
Reddy, K. S., & Li, X. (2016). Rhodium-catalyzed C–H functionalization with N-acylsaccharins. Organic & Biomolecular Chemistry. [Link]
Chok-Udom, T. (2014). Palladium Catalyzed Non-directed Aromatic C-H Aminations. Digital WPI. [Link]
Ray, J. K. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisite Molecules. Chirantan Rasayan Sanstha. [Link]
Wang, H., et al. (2021). Rhodium(III)-Catalyzed Direct C-H Arylation of Various Acyclic Enamides with Arylsilanes. Organic Letters. [Link]
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
Sammakia, T., et al. (2017). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]
Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry. [Link]
Deunf, E., et al. (2020). Rhodium‐Catalyzed Oxidative CH o‐Arylation of s‐Aryltetrazines with Aryl Boronic Acids: One‐Step Selective Access to T‐Shaped and Z‐Shaped Polyaromatics. Chemistry – A European Journal. [Link]
Boyd, R., et al. (2019). Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. MedChemComm. [Link]
Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]
Malfitano, A. M., et al. (2013). Effects on Immune Cells of a New 1,8-Naphthyridin-2-One Derivative and Its Analogues as Selective CB2 Agonists: Implications in Multiple Sclerosis. PLOS ONE. [Link]
Application Note: Synthesis and Evaluation of 1,5-Naphthyridine-Based BET Bromodomain Inhibitors
Executive Summary The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription by binding to acetylated lysine (KAc) residues o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic readers that regulate gene transcription by binding to acetylated lysine (KAc) residues on histone tails. Dysregulation of BET proteins is implicated in severe inflammatory diseases and various malignancies, including NUT-midline carcinoma and acute myeloid leukemia [1]. While early BET inhibitors like (+)-JQ1 and I-BET762 utilized diazepine scaffolds, the 1,5-naphthyridine core has emerged as a highly potent, orally bioavailable alternative[2].
This application note provides a comprehensive, self-validating protocol for the synthesis and biological evaluation of 1,5-naphthyridine-based BET inhibitors (specifically
-imidazo[4,5-][1,5]naphthyridin-2()-one derivatives). It details the mechanistic rationale, step-by-step synthetic methodologies, and the hierarchical screening workflow required for preclinical validation.
Mechanistic Rationale: The 1,5-Naphthyridine Advantage
BET bromodomains feature a deep, hydrophobic KAc-binding pocket. The fundamental requirement for any BET inhibitor is the ability to mimic the acetylated lysine and form a critical hydrogen bond with a highly conserved asparagine residue (e.g., Asn140 in BRD4 BD1 and Asn433 in BRD4 BD2) [3].
Why the 1,5-Naphthyridine Core?
Medicinal chemistry campaigns evaluating various naphthyridine isomers (1,5-, 1,6-, and 1,8-naphthyridines) revealed a stark difference in binding affinity. Quantum mechanical (QM) calculations and X-ray crystallography demonstrate that the 1,5-isomer requires the lowest internal geometric energy penalty to adopt the bioactive conformation [2]. The nitrogen at the 5-position provides an optimal dipole alignment and avoids the steric clashes inherent to the 1,8- and 1,6-isomers, allowing the fused imidazo-ring to perfectly anchor to Asn140 while the rest of the scaffold occupies the hydrophobic ZA-channel.
Figure 1: Mechanism of BRD4-mediated transcriptional activation and targeted inhibition.
Chemical Synthesis Protocol
The following protocol details the synthesis of a representative
-imidazo[4,5-][1,5]naphthyridin-2()-one featuring an isoxazole substituent, a structural class proven to exhibit potent pan-BET inhibition and excellent oral pharmacokinetics [2] [4].
Phase 1: Core Functionalization
Objective: Prepare the electrophilic 4-chloro-3-nitro-1,5-naphthyridine intermediate.
Nitration: Suspend 1,5-naphthyridin-4-ol (1.0 eq) in concentrated sulfuric acid (
) at 0 °C. Slowly add fuming nitric acid (, 1.2 eq) dropwise.
Causality: The electron-deficient nature of the 1,5-naphthyridine ring requires harsh nitration conditions. The hydroxyl group at C4 directs the nitration regioselectively to the C3 position.
Chlorination: Isolate the resulting 3-nitro-1,5-naphthyridin-4-ol and reflux in phosphorus oxychloride (
, 10 eq) for 4 hours.
Causality:
converts the tautomeric hydroxyl group into a chloride, creating an excellent leaving group for the subsequent nucleophilic aromatic substitution (). Quench carefully over ice to isolate 4-chloro-3-nitro-1,5-naphthyridine .
Phase 2: Substitution and Reduction
Objective: Install the isoxazole pharmacophore and prepare the diamine precursor.
Coupling: Dissolve 4-chloro-3-nitro-1,5-naphthyridine (1.0 eq) in anhydrous THF. Add 5-amino-3-methylisoxazole (1.1 eq) and -diisopropylethylamine (DIPEA, 2.0 eq). Stir at 60 °C for 12 hours.
Causality: The 1,5-naphthyridine ring is highly electron-deficient, a property heavily exacerbated by the strongly electron-withdrawing 3-nitro group. This makes the C4 position highly susceptible to nucleophilic attack by the isoxazole amine.
Nitro Reduction: Transfer the coupled product to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol. Stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases (approx. 4 hours). Filter through Celite to yield the 3,4-diamine intermediate .
Self-Validating System:CRITICAL STEP. Confirm complete reduction via LC-MS before proceeding. Unreduced nitro or partially reduced hydroxylamine intermediates will poison the subsequent cyclization step, leading to intractable tar-like mixtures.
Phase 3: Imidazo-Ring Cyclization
Objective: Construct the final cyclic urea (imidazo-naphthyridinone) core.
Urea Formation: Dissolve the 3,4-diamine intermediate (1.0 eq) in anhydrous DMF. Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq) and stir at 80 °C for 6 hours.
Causality: While phosgene or triphosgene can be used, CDI is selected for its superior safety profile (stable solid) and ease of stoichiometric control in parallel medicinal chemistry. The diamine attacks the carbonyl carbon of CDI, expelling imidazole and forming the highly stable
-imidazo[4,5-][1,5]naphthyridin-2()-one system.
Purification: Precipitate the product by adding water. Filter and purify via reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% TFA) to yield the final BET inhibitor (>95% purity by NMR/HPLC).
Biological Evaluation Workflow
To validate the synthesized 1,5-naphthyridine inhibitors, a self-validating hierarchical screening cascade must be employed, moving from direct target engagement to phenotypic in vivo models.
Figure 2: Hierarchical screening workflow for BET bromodomain inhibitor validation.
Protocol 3.1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Purpose: Quantify direct biochemical affinity to BRD4.
Prepare assay buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.5 mM CHAPS, 0.1% BSA.
Mix recombinant GST-tagged BRD4 (BD1) with a biotinylated acetyl-histone H4 peptide.
Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).
Titrate the 1,5-naphthyridine inhibitor (10-point dose-response, starting at 10 µM).
Self-Validating System: Include (+)-JQ1 as a positive control and (-)-JQ1 (the inactive enantiomer) as a negative control to ensure assay fidelity. Calculate
from the disruption of the FRET signal.
Protocol 3.2: Cellular PBMC IL-6 Inhibition Assay
Purpose: Verify cellular permeability and functional transcriptional repression.
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and plate at
cells/well.
Pre-incubate cells with the inhibitor for 1 hour.
Challenge cells with Lipopolysaccharide (LPS, 100 ng/mL) to induce BRD4-dependent IL-6 transcription.
After 24 hours, quantify secreted IL-6 in the supernatant using an AlphaLISA or ELISA kit.
The superiority of the 1,5-naphthyridine core is quantitatively validated when compared against other positional isomers and industry standards. The data below summarizes the impact of the nitrogen position on binding affinity and cellular efficacy [2].
Compound Core / Standard
BRD4 BD1 Affinity ()
PBMC IL-6 Inhibition ()
QM Geometric Strain Penalty
1,5-Naphthyridine
6.8
6.5
Low (Optimal H-bond alignment)
1,8-Naphthyridine
< 5.0
N/A
High (Steric clash in ZA channel)
1,6-Naphthyridine
< 5.0
N/A
High (Unfavorable dipole moment)
(+)-JQ1 (Control)
7.3
6.9
N/A
I-BET762 (Control)
7.1
6.8
N/A
Table 1: Comparative SAR of naphthyridine isomers demonstrating the strict requirement for the 1,5-nitrogen placement to achieve potent BET inhibition.
References
Small Molecule Inhibitors of Bromodomain–Acetyl-lysine Interactions
ACS Chemical Neuroscience
URL:[Link]
Naphthyridines as novel BET family bromodomain inhibitors
ChemMedChem (PubMed)
URL:[Link]
Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1
Journal of Biological Chemistry (PMC)
URL:[Link]
Fused 1,5-Naphthyridines: Synthetic Tools and Applications
Molecules (PMC)
URL:[Link]
Technical Notes & Optimization
Troubleshooting
Improving solubility of 8-Bromo-1,5-naphthyridin-2(1H)-one in DMSO
Technical Support Center: Solubility Optimization for 8-Bromo-1,5-naphthyridin-2(1H)-one Executive Summary & Chemical Context The Challenge: 8-Bromo-1,5-naphthyridin-2(1H)-one is a planar, electron-deficient nitrogen het...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Solubility Optimization for 8-Bromo-1,5-naphthyridin-2(1H)-one
Executive Summary & Chemical Context
The Challenge:
8-Bromo-1,5-naphthyridin-2(1H)-one is a planar, electron-deficient nitrogen heterocycle. Its poor solubility in dimethyl sulfoxide (DMSO) is not a random anomaly but a direct consequence of its high crystal lattice energy .
The Mechanism:
Pi-Stacking: The planar naphthyridine core facilitates strong intermolecular
- stacking interactions, creating a "brick wall" crystal structure that solvent molecules struggle to penetrate.
Hydrogen Bonding: The lactam moiety (NH-C=O) acts as both a hydrogen bond donor and acceptor, forming robust intermolecular dimers or chains in the solid state.
Lattice vs. Solvation: For dissolution to occur, the energy released by DMSO solvating the molecule must exceed the energy required to break these crystal lattice forces. For this compound, the lattice energy is exceptionally high.
This guide provides a systematic, evidence-based approach to overcoming these thermodynamic barriers without compromising chemical stability.
Troubleshooting Guide (Q&A)
Category A: Dissolution Mechanics
Q1: I’ve added DMSO, but the compound remains a suspension. Should I vortex longer?A: Vortexing alone is rarely sufficient for high-melting-point heterocycles.
The Issue: Vortexing provides kinetic energy but does not significantly disrupt the crystal lattice.
The Solution: Use Sonication combined with Gentle Heat .[1] Ultrasonic waves create cavitation bubbles that implode, generating localized high-energy zones that mechanically disrupt crystal aggregates, allowing DMSO to penetrate the lattice [1].
Action: Sonicate at 40–60 Hz for 10–15 minutes. If the bath warms up, ensure it does not exceed 60°C.
Q2: Can I heat the DMSO to speed up dissolution? What is the safety limit?A: Yes, heat is the most effective tool to overcome lattice energy, but you must respect the Thermal Decomposition Threshold .
Thermodynamics: Heating increases the entropy of the system and lowers the free energy change (
) of dissolution.
Safety Limit: Do not exceed 70°C. While pure DMSO is stable up to ~150°C [2], brominated heterocycles can be thermally sensitive. Bromine is a good leaving group; excessive heat can trigger nucleophilic attack by DMSO (Swern-like decomposition) or hydrolysis if trace water is present [3].
Protocol: Use a water bath set to 50–60°C. Never use a heat gun, which creates hot spots >200°C.
Category B: Stability & Storage
Q3: My stock solution was clear yesterday, but today there are crystals at the bottom. Why?A: This is likely due to Hygroscopic "Crash-Out."
The Cause: DMSO is aggressively hygroscopic.[1] It absorbs atmospheric moisture rapidly.[1] 8-Bromo-1,5-naphthyridin-2(1H)-one is hydrophobic.[2] As the water content in your DMSO rises (even to 1-2%), the solvent power decreases, and the compound precipitates [4].
The Fix:
Use anhydrous DMSO (packed under argon/nitrogen) for stock preparation.
Store stocks in single-use aliquots to avoid repeated opening of the vial.
Seal vials with Parafilm® immediately after use.
Q4: Can I freeze-thaw the stock solution?A: Minimize this.
The Risk: Repeated freeze-thaw cycles promote crystal nucleation. Once a "seed" crystal forms, it accelerates further precipitation (Ostwald ripening).
Recommendation: Store at -20°C. If precipitation occurs upon thawing, heat to 37°C and sonicate before dispensing. Do not pipette from a suspension.
The "Graduated Solubilization" Protocol
Do not immediately jump to harsh conditions. Follow this stepwise logic to preserve compound integrity.
Phase 1: Standard Preparation (Target: 10–50 mM)
Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes for initial heating steps if possible).
Solvent Addition: Add anhydrous DMSO (Grade:
99.9%) to achieve 75% of the final volume.
The "Wet" Step: Vortex for 30 seconds to ensure the powder is fully wetted.
Sonication: Sonicate for 10 minutes at ambient temperature.
Check: Is it clear? If YES , add remaining DMSO to volume. If NO , proceed to Phase 2.
Phase 2: Thermal Assist
Heating: Place the vial in a water bath at 50°C for 15 minutes.
Agitation: Vortex every 5 minutes while warm.
Observation: Hold the vial up to a light source. Look for "schlieren" lines (swirls) or micro-particulates.
Check: Is it clear? If YES , allow to cool to RT. If precipitation returns upon cooling, your concentration is above the saturation limit (solubility cap). Dilute by 50%.
Phase 3: The "Super-Solvent" Method (For Stubborn Aggregates)
Only use if Phase 1 & 2 fail and the application allows.
Acidification: Naphthyridinones can be weakly basic or acidic depending on the tautomer. However, they are often neutral. If the compound is persistent, adding 1% Glacial Acetic Acid to the DMSO can sometimes disrupt intermolecular H-bonds (breaking the dimer pairs).
Warning: Ensure your downstream assay tolerates trace acid.
Visualizing the Workflow
The following logic flow illustrates the decision-making process for solubilization.
Caption: Decision logic for solubilizing high-lattice-energy heterocycles. Blue nodes indicate standard steps; Red nodes indicate thermal intervention; Green indicates success.
Solubility Data Summary
While exact experimental values depend on the specific crystal polymorph, the following table provides estimated solubility ranges based on structural analogs (e.g., 1,6-naphthyridin-2-one) [5].
Solvent System
Condition
Estimated Solubility
Notes
Pure DMSO
25°C (RT)
2 – 10 mg/mL
May require sonication.
Pure DMSO
50°C
10 – 25 mg/mL
Risk of precipitation upon cooling if >15 mg/mL.
DMSO + 5% Water
25°C
< 1 mg/mL
"Crash out" zone. Avoid moisture.
DMSO + 1% Acetic Acid
25°C
5 – 15 mg/mL
Acid disrupts lactam dimerization.
References
Santos, H. M., et al. (2009). Ultrasonic-assisted dissolution of organic compounds. Ultrasonics Sonochemistry. Link
Technical Support Center: Recrystallization of 1,5-Naphthyridin-2(1H)-one Derivatives
Welcome to the technical support center for the purification of 1,5-naphthyridin-2(1H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 1,5-naphthyridin-2(1H)-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity crystalline material for this important class of heterocyclic compounds. The unique structural features of the 1,5-naphthyridinone core—namely its polarity, hydrogen bonding capability, and potential for π-π stacking—often complicate standard crystallization procedures.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may face during your experiments.
Section 1: Understanding the Challenge & Solvent Selection Strategy
The purification of 1,5-naphthyridin-2(1H)-one derivatives by recrystallization is frequently non-trivial due to their often-limited solubility in common organic solvents.[1] The key to a successful recrystallization lies in the rational selection of a solvent or solvent system that exhibits a steep solubility curve for the compound of interest—high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
A systematic approach to solvent selection is critical. The following workflow diagram illustrates a logical progression for identifying a suitable solvent system.
Caption: Troubleshooting decision tree for recrystallization.
Section 3: Data Summary & Experimental Protocol
Table 1: Recommended Solvents for 1,5-Naphthyridin-2(1H)-one Derivatives
Solvent / System
Type
Boiling Point (°C)
Polarity (Index)
Comments & Typical Use Cases
Ethanol
Protic
78
5.2
Good starting point. Effective for many moderately polar derivatives. Often used in a system with water. [2]
Methanol
Protic
65
6.6
More polar than ethanol; useful for less soluble compounds. Its lower boiling point can help prevent oiling out.
Isopropanol (IPA)
Protic
82
4.3
Less polar than ethanol. Good for derivatives with slightly lower polarity.
Ethyl Acetate (EtOAc)
Aprotic
77
4.3
Medium polarity. Often used in a binary system with a non-polar anti-solvent like hexanes. [2]
Acetonitrile (MeCN)
Aprotic
82
6.2
A polar aprotic solvent that can be effective for certain derivatives. [2]
Binary Systems
Ethanol / Water
Protic
Variable
Variable
Highly effective. Dissolve in hot ethanol, add hot water until turbid. Excellent for inducing crystallization of polar compounds. [3]
DMF / Water
Aprotic/Protic
Variable
Variable
For compounds that are poorly soluble in common alcohols. Use DMF sparingly due to its high boiling point (153 °C). [3]
Dichloromethane / Hexane
Aprotic
Variable
Variable
For less polar derivatives. Dissolve in minimal DCM and add hexanes as the anti-solvent.
Standard Recrystallization Protocol
This protocol provides a generalized, self-validating procedure for the recrystallization of a 1,5-naphthyridin-2(1H)-one derivative.
Solvent Selection: Based on small-scale solubility tests (as outlined in Section 1), select a suitable solvent or co-solvent system.
Dissolution:
Place the crude solid (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (a 50 mL or 125 mL flask is typical). Using a flask that is too large can lead to rapid cooling and solvent evaporation.
[4] * Add a small portion of the chosen solvent (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
Continue to add the solvent in small portions until the solid just dissolves completely. This is the most critical step for ensuring a good yield. [5]Avoid adding a large excess of solvent.
Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the mixture to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel (with fluted filter paper) and a receiving flask with a small amount of boiling solvent to prevent the product from crystallizing prematurely in the funnel. Filter the hot solution quickly.
Crystallization:
Cover the flask with a watch glass and set it on a surface where it can cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
[6] * Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
[7]6. Isolation:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using warm or excessive solvent will redissolve the product and lower the yield.
[5]7. Drying:
Press the crystals as dry as possible on the filter paper with a clean stopper or spatula.
Transfer the crystalline solid to a watch glass and allow it to air-dry. For a final drying step, place the crystals in a vacuum oven (at a temperature well below the compound's melting point) until a constant weight is achieved.
References
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]
Alonso, C., et al. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23). Available at: [Link]
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. Available at: [Link]
University of York, Department of Chemistry. Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. Available at: [Link]
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available at: [Link]
University of California, Irvine. Recrystallization. Department of Chemistry. Available at: [Link]
All About Drugs. (2026). Crystallization. Available at: [Link]
Baragaña, B., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee. Available at: [Link]
Baragaña, B., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form. Semantic Scholar. Available at: [Link]
Google Patents. (2013). CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound.
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
Mersmann, A. (2001). Coping with crystallization problems. ResearchGate. Available at: [Link]
Al-Tel, T. H. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Available at: [Link]
Male, L., & Horton, P. N. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1883-1903. Available at: [Link]
Science of Synthesis. (n.d.). Product Class 8: Naphthyridines. Thieme. Available at: [Link]
Yokoo, H., et al. (2018). Structures of 1,5‐naphthyridin‐2(1H)‐one derivatives. ResearchGate. Available at: [Link]
Technical Support Center: Minimizing Debromination in Pd-Catalysis
Status: Active Topic: Troubleshooting Hydrodehalogenation (Debromination) Side Reactions Audience: Synthetic Chemists, Process Chemists, Drug Discovery Teams Diagnostic Hub: Is this your problem? User Query: "I am runnin...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Topic: Troubleshooting Hydrodehalogenation (Debromination) Side Reactions
Audience: Synthetic Chemists, Process Chemists, Drug Discovery Teams
Diagnostic Hub: Is this your problem?
User Query: "I am running a Suzuki/Buchwald coupling on an aryl bromide. I see low conversion to product, and my LC-MS shows a large peak corresponding to the starting material mass minus 79/80 Da plus 1 Da. Is the catalyst dead?"
Support Analysis:
It is unlikely the catalyst is "dead"; rather, it is doing the wrong job. You are observing hydrodehalogenation (debromination).[1] The catalyst has successfully inserted into the C-Br bond (Oxidative Addition) but failed to couple with the nucleophile. Instead, it found a hydride source (
) and reduced your starting material.
Diagnostic Checklist:
The Mechanism: Why does this happen?
To fix the problem, you must understand the competition. The active Palladium catalyst sits at a fork in the road after the first step.
The Critical Branch Point:
Path A (Desired): The Pd(II)-Ar intermediate undergoes Transmetallation (Suzuki) or Amine Binding (Buchwald), followed by Reductive Elimination to form the C-C or C-N bond.
Path B (Undesired): The Pd(II)-Ar intermediate intercepts a hydride (
). This leads to reductive elimination of Ar-H.[1][2][3]
Where does the Hydride come from?
-Hydride Elimination: From alkyl groups on the ligand or the amine substrate.
Solvent Oxidation: Secondary alcohols (e.g., Isopropanol) readily donate a hydride to Pd, oxidizing to ketones.
Base: Alkoxide bases (e.g., NaOtBu) can undergo
-hydride elimination.
Visualizing the Competing Cycles
Figure 1: The Mechanistic Fork. Debromination occurs when Transmetallation is slower than Hydride capture.
Troubleshooting Guides (FAQs)
Q1: Which ligands should I use to stop debromination?
The "Bulky & Rich" Rule.
Debromination is a kinetic problem. You need to accelerate the desired Reductive Elimination step so it happens before the catalyst can find a hydride.
Recommendation: Use bulky, electron-rich dialkylbiaryl phosphines (Buchwald Ligands).
Why? These ligands (e.g., XPhos, RuPhos) facilitate oxidative addition but, more importantly, their bulk forces the product off the metal center (Reductive Elimination) extremely fast.
Avoid: Simple triphenylphosphine (
) or bidentate ligands with small bite angles if debromination is severe.
The Issue: Secondary alcohols (Isopropanol, 2-butanol) are excellent hydride donors. In the presence of base and Pd, they oxidize to ketones, transferring a hydride to the Palladium.
If a protic co-solvent is needed for solubility, use t-Amyl alcohol or t-Butanol (tertiary alcohols cannot undergo
-hydride elimination).
Q3: What about the base?
Strong bases can be reducing agents.
The Issue: Alkoxides like Sodium tert-butoxide (
) or Sodium Methoxide () can act as reducing agents.
The Fix:
Switch to inorganic bases:
(anhydrous or hydrous), , or .
These bases do not have hydrogens capable of transferring to the metal center.
Q4: My substrate is an amine. Is it causing the problem?
In Buchwald-Hartwig couplings, yes.
Primary amines can undergo
-hydride elimination after binding to Pd, turning the amine into an imine and the aryl halide into the reduced arene.
The Fix: Use specific ligands designed for primary amines, such as BrettPhos or BippyPhos . These are designed to prevent the specific geometry required for the amine to donate its hydride.
The "Anti-Reduction" Screening Protocol
If you are facing persistent debromination, pause your current workflow and execute this optimized screening protocol.
Experimental Setup
Scale: 0.1 - 0.2 mmol (can be run in vials).
Atmosphere: Strict Inert (Argon/Nitrogen). Oxygen can kill the active catalyst, slowing the cycle and allowing side reactions to take over.
The Protocol Steps
Solvent Selection: Use 1,4-Dioxane or Toluene . (Strictly avoid alcohols for this screen).
Base Selection: Use
(2.0 equiv) .
Catalyst System:
Source:
(1-2 mol%) or Pre-formed catalyst (e.g., XPhos Pd G4).
Ligand:XPhos (for Suzuki) or RuPhos (for Amination). Ratio L:Pd = 2:1 (if using separate ligand).
Temperature: Start at 80°C .
Note: While counter-intuitive, sometimes increasing temperature helps the difficult coupling step (Transmetallation) more than it helps the side reaction. However, start moderate.
Concentration: Run at 0.2 M - 0.5 M . Higher concentration favors the bimolecular coupling over the unimolecular decomposition/reduction.
Decision Tree for Optimization
Figure 2: Step-by-step logic to eliminate hydride sources and favor coupling.
References
Mechanistic Origins of Debromination:
Navarro, O.; Marion, N.; Mei, J.; Nolan, S. P.[1] "Catalytic Dehalogenation of Aryl Halides Mediated by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes." Chemistry – A European Journal, 2006 , 12, 5142.
Ligand Effects (Buchwald Ligands):
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.
Prevention in Amination (BippyPhos):
Crawford, S. M.; Lavery, C. B.; Stradiotto, M. "Use of a DalPhos Ligand in the Palladium-Catalyzed Monoarylation of Ammonia." Chemistry – A European Journal, 2013 , 19, 16760.
Solvent/Base Effects (Hydride Sources):
Zhu, L.; Weix, D. J. "Cross-Electrophile Coupling: Principles and New Reactions." (Discusses hydride sources in Ni/Pd catalysis). Accounts of Chemical Research, 2021 .
Technical Support Center: Optimizing the Skraup Synthesis of 1,5-Naphthyridines
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The 1,5-naphthyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimalarial agents, and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for heterocyclic synthesis. The 1,5-naphthyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimalarial agents, and tau PET tracers [1][1].
While the classical Skraup reaction provides a robust route to these bicyclic systems, it is notoriously vigorous, highly exothermic, and prone to complex side reactions. This guide is designed for research scientists and drug development professionals, providing mechanistic causality, self-validating protocols, and targeted troubleshooting to optimize your 1,5-naphthyridine yields.
Mechanistic Causality & Reaction Design
To optimize the Skraup synthesis, one must first understand the sequence of molecular events. The reaction is not a single concerted step, but a cascade of transformations requiring precise thermodynamic control [2][2]:
Dehydration: Sulfuric acid dehydrates glycerol in situ to form the highly reactive electrophile, acrolein.
Michael Addition: The exocyclic amine of 3-aminopyridine attacks the
-carbon of acrolein.
Electrophilic Cyclization: Acid-catalyzed ring closure forms the dihydro-1,5-naphthyridine intermediate.
Aromatization: An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate or iodine) removes hydrogen to yield the fully aromatic 1,5-naphthyridine.
Mechanistic pathway and critical reaction stages for 1,5-naphthyridine synthesis.
Self-Validating Experimental Protocol
Standard operating procedures often fail because they lack built-in diagnostic checks. The following modified Skraup protocol incorporates self-validating milestones to ensure the reaction remains on track [3][3].
Phase 1: Reagent Assembly & Moderation
Action: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 1.0 eq of 3-aminopyridine, 3.0 eq of anhydrous glycerol, and 1.2 eq of sodium m-nitrobenzenesulfonate. Add a catalytic amount (0.05 eq) of ferrous sulfate (
).
Causality:
acts as an oxygen-transfer mediator. It prevents the runaway oxidation that typically leads to tar formation and violent exotherms.
Validation Check: The mixture should form a thick, heterogeneous slurry at room temperature. If the mixture is overly fluid, verify the anhydrous state of your glycerol.
Phase 2: Acid Catalysis & Dehydration
Action: Submerge the flask in an ice-water bath. Begin vigorous stirring and add 4.0 eq of concentrated
dropwise over 30–45 minutes.
Causality: Concentrated acid serves a dual purpose as both the dehydration catalyst for acrolein formation and the cyclization catalyst.
Validation Check: Monitor the internal temperature. It must not exceed 60°C during addition. If the temperature spikes, acrolein will prematurely polymerize into a black, intractable plastic-like mass.
Phase 3: Thermal Activation & Cyclization
Action: Remove the ice bath and gradually heat the reaction mixture to 135–150°C for 4 to 18 hours.
Causality: The Michael addition and subsequent electrophilic aromatic substitution require significant thermal energy to overcome the activation barrier of the electron-deficient pyridine ring.
Validation Check: Perform a TLC assay (DCM:MeOH 9:1). The disappearance of the 3-aminopyridine spot (
) and the emergence of a highly UV-active spot () confirms successful cyclization.
Phase 4: Quenching & Isolation
Action: Cool the mixture to room temperature and pour it carefully over crushed ice. Slowly add a concentrated
solution until the pH reaches 9.0–10.0. Extract multiple times with dichloromethane (DCM).
Causality: 1,5-Naphthyridines possess two basic nitrogen atoms. In acidic media, they are highly water-soluble bis-cations. Neutralization is strictly required to form the lipophilic free base.
Validation Check: If the aqueous layer remains highly UV-active under a 254 nm lamp after extraction, the pH is likely too low. Adjust to pH > 9.0 and re-extract.
Quantitative Data: Reaction Conditions & Yields
The choice of oxidant and carbonyl source drastically impacts the yield and safety profile of the reaction. The table below summarizes quantitative data from various modified Skraup syntheses [4][4].
Starting Material
Carbonyl Source
Oxidizing Agent / Catalyst
Target Product
Typical Yield (%)
3-Aminopyridine
Glycerol
Sodium m-nitrobenzenesulfonate
1,5-Naphthyridine
60 - 75%
3-Aminopyridine
Glycerol
Iodine (in Dioxane/Water)
1,5-Naphthyridine
> 70%
3-Aminopyridine
2-Methylpropenal
None (Modified Skraup)
3-Methyl-1,5-naphthyridine
~ 30%
3-Aminopyridine
Methyl vinyl ketone
None (Modified Skraup)
4-Methyl-1,5-naphthyridine
~ 11%
Note: Yields utilizing pre-formed
-unsaturated aldehydes (e.g., 2-methylpropenal) are generally lower due to rapid competitive polymerization of the aldehyde under strongly acidic conditions.
Troubleshooting Guides & FAQs
Diagnostic logic tree for troubleshooting low yields in Skraup synthesis.
Q1: My reaction violently overheats and produces a black tar. How do I control the exothermicity?
A: The Skraup reaction is notoriously exothermic because the dehydration of glycerol and the subsequent oxidation are both highly thermodynamically favorable.
Solution: Ensure you are using a moderator like
or boric acid [5][5]. Furthermore, strictly control the rate of addition. If you are using nitrobenzene as an oxidant, consider switching to the milder sodium m-nitrobenzenesulfonate (Sulfo-mix), which provides a much smoother oxidation profile.
Q2: Does 3-aminopyridine yield a mixture of 1,5- and 1,7-naphthyridine regioisomers?
A: While meta-substituted anilines typically yield a complex mixture of regioisomers in standard quinoline syntheses, 3-aminopyridine exhibits a strong intrinsic electronic bias. The ring closure occurs almost exclusively at the 2-position of the pyridine ring (rather than the 4-position), yielding predominantly the 1,5-naphthyridine isomer. However, steric modifications on the pyridine ring can alter this regioselectivity [6][6].
Q3: I am observing incomplete conversion and low yields. What parameters should I adjust?
A: Low yields generally stem from two distinct failures:
Kinetic Failure: The Michael addition and subsequent cyclization require high activation energy. Ensure your internal reaction temperature is maintained between 130°C and 160°C for at least 4 hours. Electron-withdrawing substituents on the aminopyridine will necessitate even harsher conditions or longer reaction times.
Isolation Failure: 1,5-Naphthyridines are highly polar. If your aqueous phase isn't sufficiently basic (
) during the workup, the product will remain protonated and wash away in the aqueous layer.
Q4: I am struggling to purify my naphthyridine product. It streaks heavily on silica gel.
A: The dual basic nitrogen atoms of the 1,5-naphthyridine core interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing and streaking.
Solution: Pre-treat your silica gel column with 1-2% triethylamine (
) in your non-polar eluent (e.g., Hexanes or DCM) to neutralize the acidic sites. Alternatively, utilize basic alumina for chromatography, or bypass chromatography entirely by recrystallizing the crude product from hot ethyl acetate or ethanol.
References
National Institutes of Health (PMC). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules. Available at:[Link]
National Institutes of Health (PMC). "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules. Available at:[Link]
ResearchGate. "Iodine- and Indium(III) Chloride–Catalyzed Facile Syntheses of 1,5- and 1,8-Naphthyridines." Chemical and Pharmaceutical Bulletin. Available at: [Link]
Technical Guide: High-Resolution NMR Characterization of 8-Bromo-1,5-naphthyridin-2(1H)-one
This guide outlines the technical protocol for the structural validation of 8-Bromo-1,5-naphthyridin-2(1H)-one , a critical intermediate in the synthesis of bioactive kinase inhibitors and antibacterial agents. Executive...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical protocol for the structural validation of 8-Bromo-1,5-naphthyridin-2(1H)-one , a critical intermediate in the synthesis of bioactive kinase inhibitors and antibacterial agents.
Executive Summary & Comparative Utility
In drug discovery, the 1,5-naphthyridine scaffold serves as a bioisostere for quinolines and isoquinolines, offering improved solubility and metabolic profiles. The 8-bromo-1,5-naphthyridin-2(1H)-one derivative is particularly valuable as a divergent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.
However, the synthesis of this scaffold often yields regioisomers (e.g., 1,6-naphthyridines) or tautomers (2-hydroxy vs. 2-one). While LC-MS confirms molecular weight, it fails to distinguish these isomers. High-field NMR (400 MHz+) is the only rapid, non-destructive method to definitively assign the regiochemistry and tautomeric state.
Comparison of Characterization Methods
Feature
NMR (Recommended)
LC-MS
X-Ray Crystallography
Regio-Specificity
High (via HMBC/NOESY)
Low
Absolute
Tautomer ID
High (Solvent dependent)
Low (Ionization dependent)
High (Solid state only)
Throughput
Medium (10-30 min)
High (<5 min)
Low (Days/Weeks)
Sample State
Solution (Physiological relevance)
Gas Phase
Solid Lattice
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and "Trustworthiness," follow this standardized sample preparation and acquisition protocol.
A. Sample Preparation[1][2][3]
Solvent Selection: Use DMSO-d6 (99.9% D).
Why? Chloroform (
) often fails to solubilize the polar lactam and promotes rapid exchange of the amide proton (), making it invisible. DMSO stabilizes the lactam tautomer and slows exchange, revealing the diagnostic signal ( ppm).
Concentration: Dissolve 10–15 mg of compound in 0.6 mL solvent.
Note: Filter through a cotton plug if suspension persists to prevent line broadening.
B. Acquisition Parameters (400 MHz Base)
1H NMR (1D): 16 scans,
pulse, 10s relaxation delay (d1) to ensure integration accuracy of the acidic .
13C NMR (1D): 1024 scans, proton-decoupled.
COSY: Gradient-selected, magnitude mode.
HMBC: Optimized for long-range coupling (
Hz). Critical for connecting the two rings.
Spectral Analysis & Assignment
A. Tautomeric Equilibrium
The compound exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In DMSO-d6, the lactam predominates.
Diagnostic Signal: A broad singlet at
11.8 – 12.5 ppm confirms the N-H of the lactam.
Absence of this peak and presence of a sharp -OH signal usually indicates the lactim form, often trapped by O-alkylation impurities.
B. 1H NMR Chemical Shift Expectation (DMSO-d6)
Based on 1,5-naphthyridine parent scaffold data and substituent effects.
Position
Proton
Shift ( ppm)
Multiplicity
Coupling ( Hz)
Structural Insight
1
NH
11.8 - 12.5
br s
-
Confirms Lactam Tautomer
3
H-3
6.70 - 6.85
d
~9.8
to Carbonyl (Shielded)
4
H-4
7.90 - 8.10
d
~9.8
to Carbonyl (Deshielded)
6
H-6
8.80 - 9.00
d
~4.5
to Pyridine Nitrogen (N5)
7
H-7
7.80 - 8.00
d
~4.5
Ortho to Br; loses coupling
Key Interpretation Logic:
The AB System (H3/H4): The large coupling constant (~9.8 Hz) is characteristic of the cis-alkene protons in a 6-membered lactam ring.
The Pyridine Ring (H6/H7): Unlike the parent 1,5-naphthyridine (which shows a dd/dd/dd pattern for H6/H7/H8), the 8-Bromo substitution simplifies the spectrum. H7 appears as a doublet (coupled only to H6), and H6 appears as a doublet (coupled only to H7).
C. 13C NMR Diagnostic Peaks[1][4][5][6][7]
C=O (C2): ~160-163 ppm (Most deshielded).
C-Br (C8): ~120-125 ppm (Distinctive upfield shift for aromatic C-Br).
C-H (C6): ~148-152 ppm (Alpha to Nitrogen, very deshielded).
Visualization: Structural Verification Workflow
The following diagram illustrates the logical flow for confirming the structure and distinguishing it from the 1,6-naphthyridine isomer.
Figure 1: Decision tree for NMR structural validation. The HMBC step is the "gatekeeper" for confirming the position of the nitrogen atoms.
Advanced Differentiation: 1,5 vs. 1,6 Isomers
A common synthetic pitfall is the formation of the 1,6-naphthyridine isomer. Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish them.
The Challenge: Both isomers have similar proton counts and multiplicities.
The Solution: Focus on the Carbonyl (C2) correlations.
In 1,5-naphthyridine : The Carbonyl (C2) will show a strong
correlation to H4 . It will not show correlations to the protons of the pyridine ring (H6/H7) because the rings are fused at C4a/C8a.
In 1,6-naphthyridine : Depending on the specific synthesis, the spatial arrangement of the bridgehead carbons changes.
Definitive Proof: Look for the C8a (Bridgehead) . In the 1,5-system, H4 and H8 (or H7 in the bromo derivative) will both correlate to the bridgehead carbons.
References
Parent Scaffold Data: 1H NMR of 1,5-naphthyridin-2(1H)-one derivatives. ResearchGate.[1]
Solvent Effects on Tautomerism: "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data.
General Naphthyridine Synthesis: "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules (MDPI).
A Tale of Two Isomers: A Comparative Guide to the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the privileged nitrogen-containing heterocyclic structures, naphthyridines,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for new therapeutics is perpetual. Among the privileged nitrogen-containing heterocyclic structures, naphthyridines, isomers of diazanaphthalene, have garnered considerable attention. Their rigid bicyclic framework provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This guide offers an in-depth, comparative analysis of the biological activities of two of the most prominent isomers: 1,5-naphthyridine and 1,8-naphthyridine. We will delve into their anticancer, antimicrobial, and other key biological properties, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the therapeutic potential of these fascinating molecules.
The Naphthyridine Core: A Foundation for Diverse Biological Activity
The arrangement of the two nitrogen atoms within the fused pyridine rings dictates the electronic properties and three-dimensional shape of the six possible naphthyridine isomers. This, in turn, influences their ability to engage with biological macromolecules. Both 1,5- and 1,8-naphthyridine scaffolds have proven to be fertile ground for the development of a wide array of biologically active compounds.
Anticancer Activity: A Battle for Cellular Supremacy
The development of novel anticancer agents is a cornerstone of modern drug discovery. Both 1,5- and 1,8-naphthyridine derivatives have demonstrated significant potential in this arena, primarily through their ability to interfere with DNA replication and repair mechanisms, as well as modulate key signaling pathways involved in cancer progression.
1,5-Naphthyridine Derivatives as Anticancer Agents
Derivatives of the 1,5-naphthyridine scaffold have emerged as potent antiproliferative agents, with a significant body of research highlighting their efficacy against various cancer cell lines. A key mechanism of action for many of these compounds is the inhibition of topoisomerase I (Top1), an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the Top1-DNA cleavage complex, these inhibitors lead to lethal double-strand breaks in cancer cells.
Several studies have reported the synthesis and in vitro evaluation of phenyl- and indeno-1,5-naphthyridine derivatives as Top1 inhibitors with significant cytotoxic effects.[1][2]
1,8-Naphthyridine Derivatives as Anticancer Agents
The 1,8-naphthyridine scaffold is arguably more established in the realm of anticancer research, with numerous derivatives demonstrating potent cytotoxic activity.[3] These compounds often target DNA topoisomerases, with a particular emphasis on topoisomerase II (Topo II).[4][5] By poisoning Topo II, these agents trap the enzyme in a covalent complex with DNA, leading to double-strand breaks and the induction of apoptosis.
Furthermore, 1,8-naphthyridine derivatives have been investigated as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and c-Met kinase.[6]
Comparative Analysis of Anticancer Activity
While direct head-to-head comparative studies of the anticancer activity of 1,5- and 1,8-naphthyridine derivatives are limited, a study on their antileishmanial activity, which also assesses cytotoxicity against mammalian cells, provides valuable insights. This research indicated that 1,8-naphthyridine derivatives exhibit better cytotoxic activity against mammalian cells than their 1,5-naphthyridine counterparts.[7]
The following table summarizes representative cytotoxic data for derivatives of both scaffolds from various studies. It is important to note that these are not direct comparisons and experimental conditions may vary.
Antimicrobial Activity: A United Front Against Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Both 1,5- and 1,8-naphthyridine scaffolds have a rich history in the development of antibacterial agents.
1,5-Naphthyridine Derivatives as Antimicrobial Agents
While less explored than their 1,8-isomers in the context of antibacterial drug discovery, 1,5-naphthyridine derivatives have demonstrated promising antimicrobial activity. Some studies have shown that 1,5-naphthyridinone derivatives can inhibit bacterial topoisomerases, leading to bacterial cell death.[8]
1,8-Naphthyridine Derivatives as Antimicrobial Agents
The 1,8-naphthyridine core is the foundation of the first synthetic quinolone antibiotic, nalidixic acid, which selectively inhibits bacterial DNA gyrase.[9] This has paved the way for the development of a plethora of fluoroquinolone antibiotics containing the 1,8-naphthyridine nucleus, such as enoxacin and gemifloxacin, which exhibit broad-spectrum antibacterial activity by targeting both DNA gyrase and topoisomerase IV.[9][10]
More recent research has also explored 1,8-naphthyridine derivatives as antibiotic adjuvants, demonstrating their ability to potentiate the activity of existing antibiotics against multi-resistant bacterial strains.[8]
Comparative Analysis of Antimicrobial Activity
Direct comparative studies on the antimicrobial activity of 1,5- and 1,8-naphthyridine derivatives are scarce. However, the extensive clinical success and the vast body of literature on 1,8-naphthyridine-based antibiotics suggest that this scaffold has been more successfully exploited for antibacterial drug discovery to date.[11][12]
The following table presents a summary of the antimicrobial activity of representative 1,8-naphthyridine derivatives.
Other Biological Activities: Expanding the Therapeutic Horizon
Beyond their anticancer and antimicrobial properties, both 1,5- and 1,8-naphthyridine derivatives have shown potential in a range of other therapeutic areas.
Kinase Inhibition
The modulation of protein kinase activity is a major focus of modern drug discovery. Novel 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor (ALK5) and Fibroblast Growth Factor Receptors (FGFRs), both of which are implicated in cancer and other diseases.[13][14] The 1,8-naphthyridine scaffold has also been explored for its kinase inhibitory potential, with derivatives targeting enzymes like EGFR and c-Met.[6]
Antileishmanial Activity
As previously mentioned, a direct comparative study on the antileishmanial activity of fused 1,5- and 1,8-naphthyridines revealed that the 1,8-derivatives exhibited greater leishmanicidal activity.[7][15] This study provides a valuable, direct comparison of the two scaffolds in a specific therapeutic context.
Mechanistic Insights: How They Work
The biological activities of 1,5- and 1,8-naphthyridine derivatives are underpinned by their interactions with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and optimization.
Inhibition of DNA Topoisomerases
A primary mechanism of action for many anticancer and antibacterial naphthyridines is the inhibition of DNA topoisomerases.
Caption: General Drug Discovery Workflow.
Conclusion and Future Perspectives
Both 1,5- and 1,8-naphthyridine scaffolds represent privileged structures in medicinal chemistry, each with a distinct profile of biological activities. The 1,8-naphthyridine core has a more established track record, particularly in the development of antibacterial and anticancer agents, with several compounds having reached the market or advanced to clinical trials. This is likely due to its favorable geometry for interacting with DNA and associated enzymes like DNA gyrase and topoisomerase II.
The 1,5-naphthyridine scaffold, while historically less explored, is rapidly emerging as a source of novel therapeutic agents, particularly in the area of kinase inhibition and as topoisomerase I inhibitors. The direct comparative study on antileishmanial activity, which showed superior potency for the 1,8-isomer, underscores the importance of such head-to-head evaluations.
[7]
Future research should focus on more direct comparative studies of these two isomers across a range of biological targets and disease models. A deeper understanding of their structure-activity relationships will enable the rational design of next-generation naphthyridine-based therapeutics with improved potency, selectivity, and safety profiles. The versatility of these scaffolds ensures that they will remain a focal point of drug discovery efforts for years to come.
References
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). Molecules. [Link]
A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (2025). BenchChem.
Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. (2025). BenchChem.
Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1166-1176.
Rise of Novel 1,8-Naphthyridines: A Promising Front in the War Against Antibiotic Resistance. (2025). BenchChem.
QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. (2025). Journal of Bio-X Research.
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2025). Chemistry & Biodiversity.
de Almeida, G. G., de Souza, M. V. N., & da Silva, F. de C. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500.
Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. (2023). National Center for Biotechnology Information. [Link]
Pal, D., & Das, S. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 10(1), 1-17.
Gąsowska-Bajger, B., & Sobaś, P. (2024).
Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. (2014). Current Topics in Medicinal Chemistry.
Mithula, S., Nandikolla, A., Murugesan, S., & Kondapalli, V. G. C. S. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(16), 1435-1457.
Angibaud, P. R., Obringer, M., Marin, J., Jeanty, M., Esser, N., Gilissen, R., ... & Vialard, J. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641.
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(6), e2300035.
Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. (2023).
Cushman, M., Nagarajan, M., & Pommier, Y. (2012). Dibenzo [c, h] [7][10]naphthyridinediones as topoisomerase I inhibitors: design, synthesis, and biological evaluation. Journal of medicinal chemistry, 55(11), 5493-5502.
2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. (2024). Journal of Medicinal Chemistry.
Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1, 5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of medicinal chemistry, 47(18), 4494-4506.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Naphthyridines
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of brominated naphthyridines. As a class of het...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of brominated naphthyridines. As a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science, understanding their behavior under mass spectrometric analysis is critical for structural elucidation, metabolite identification, and quality control. This document synthesizes fundamental principles of mass spectrometry with specific fragmentation behaviors of halogenated and nitrogen-containing aromatic systems to offer a predictive framework for interpreting the mass spectra of brominated naphthyridines. We will explore the influence of ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), on the fragmentation pathways and discuss the tell-tale isotopic patterns that are characteristic of bromine-containing compounds.
Introduction: The Significance of Brominated Naphthyridines
Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, are a cornerstone in the development of novel therapeutic agents and functional materials. The introduction of a bromine atom to the naphthyridine scaffold can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of these brominated derivatives is paramount. Mass spectrometry stands out as a primary analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis.[1][2]
This guide will provide a comparative framework for understanding the fragmentation patterns of brominated naphthyridines, enabling researchers to:
Confidently identify brominated naphthyridine structures from mass spectral data.
Differentiate between isomers based on their fragmentation patterns.
Propose fragmentation mechanisms to support structural assignments.
Develop robust analytical methods for the detection and quantification of these compounds in complex matrices.
The Signature of Bromine: Isotopic Patterns
The most immediate and defining characteristic of a bromine-containing compound in a mass spectrum is its unique isotopic signature.[3][4] Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal abundance (approximately 50.5% and 49.5%, respectively).[3][5][6] This results in a distinctive "doublet" for the molecular ion (M) peak and any bromine-containing fragment ions. These two peaks, referred to as the M and M+2 peaks, will be of nearly equal intensity and separated by two mass-to-charge units (m/z).[5][6][7] The presence of this 1:1 intensity ratio for the M and M+2 peaks is a strong indicator of the presence of a single bromine atom in an ion.[5][8] For compounds containing two bromine atoms, a characteristic 1:2:1 pattern for the M, M+2, and M+4 peaks will be observed.[5][9]
Ionization Techniques and Their Influence on Fragmentation
The choice of ionization technique profoundly impacts the extent and nature of fragmentation. The two most common techniques for the analysis of small molecules like brominated naphthyridines are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Ionization Technique
EI is a high-energy ionization method that typically leads to extensive fragmentation.[10] This can be highly advantageous for structural elucidation as the resulting fragmentation patterns serve as a molecular fingerprint.[1][10][11]
Expected Fragmentation Pathways under EI:
Molecular Ion (M⁺•): Due to the stability of the aromatic naphthyridine ring system, a prominent molecular ion peak is generally expected. The characteristic 1:1 isotopic pattern for bromine will be clearly visible here.
Loss of Bromine Radical (•Br): A common fragmentation pathway for brominated aromatic compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical.[12][13] This will be observed as a significant peak at [M-79]⁺ and [M-81]⁺.
Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another frequently observed fragmentation pathway.[12] This would result in peaks at [M-80] and [M-82].
Ring Fragmentation: The naphthyridine ring itself can undergo fragmentation, often involving the loss of small, stable neutral molecules like hydrogen cyanide (HCN) from the nitrogen-containing ring.[12] This would lead to fragments at [M-27]⁺ or from subsequent fragment ions.
Cleavage of Substituents: If other substituents are present on the naphthyridine ring, their characteristic fragmentation patterns will also be observed.
Electrospray Ionization (ESI): The "Soft" Ionization Technique
ESI is a soft ionization technique that typically results in minimal fragmentation, primarily producing protonated molecules [M+H]⁺ in positive ion mode.[14][15] This is particularly useful for determining the molecular weight of the compound. To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed.[14][16]
Expected Fragmentation in ESI-MS/MS:
In a tandem mass spectrometer, the protonated molecule [M+H]⁺ is selected and then subjected to collision-induced dissociation (CID).[16][17] The resulting product ions provide structural information.
Precursor Ion: The [M+H]⁺ ion will exhibit the characteristic 1:1 isotopic pattern for bromine.
Loss of HBr: Similar to EI, the neutral loss of HBr is a likely fragmentation pathway, leading to a product ion at [M+H-80]⁺ and [M+H-82]⁺.
Ring Cleavage: Fragmentation of the naphthyridine ring system can occur, often initiated by the charge on the protonated nitrogen. This can lead to various ring-opened structures and subsequent loss of small neutral molecules.
Substituent Losses: As with EI, any other substituents on the ring will fragment according to their known pathways.
Comparative Analysis of Fragmentation Patterns
The following table summarizes the expected key differences in the mass spectra of a hypothetical brominated naphthyridine under EI and ESI-MS/MS conditions.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Rationale & Insights
Primary Ion Observed
Molecular Ion (M⁺•)
Protonated Molecule ([M+H]⁺)
EI is a "hard" technique causing electron ejection; ESI is a "soft" technique causing protonation.
Molecular Weight Info
M⁺• peak gives molecular weight
[M+H]⁺ peak gives molecular weight + 1
Both provide clear molecular weight information, but ESI often yields a more intense and easily identifiable molecular species.
Bromine Isotopic Pattern
Prominent 1:1 M⁺• and (M+2)⁺• peaks
Prominent 1:1 [M+H]⁺ and [M+H+2]⁺ peaks
This is the hallmark of a singly brominated compound and will be present in all bromine-containing ions.[5][6]
Key Fragmentation
Loss of •Br, HBr, HCN
Neutral loss of HBr, ring fragmentation
EI's high energy promotes radical-driven fragmentation. ESI-MS/MS fragmentation is driven by collision with an inert gas.
Extent of Fragmentation
Extensive
Controlled (by collision energy)
EI provides a complex "fingerprint" spectrum. ESI-MS/MS allows for targeted fragmentation to probe specific structural features.[16]
Primary Application
Structural Elucidation, Library Matching
Molecular Weight Determination, Targeted Analysis
EI spectra are highly reproducible and suitable for comparison with spectral libraries like NIST. ESI is well-suited for LC-MS analysis of complex mixtures.[18][19][20]
Experimental Protocols
To obtain high-quality mass spectra for brominated naphthyridines, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
This technique is ideal for volatile and thermally stable brominated naphthyridines.
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC Conditions:
Injector: Split/splitless injector at 250°C.
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) is a good starting point.
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to ensure elution of the analyte.
Scan Range: A wide scan range (e.g., m/z 50-500) to capture both low-mass fragments and the molecular ion.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization
This is the method of choice for less volatile compounds or for analyzing samples from biological matrices.[21][22][23]
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL. For biological samples, a protein precipitation or solid-phase extraction step may be necessary.
LC Conditions:
Column: A C18 reversed-phase column is typically used.
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
Flow Rate: Dependent on the column dimensions (analytical or UPLC).
MS/MS Conditions (ESI):
Ionization Mode: Positive ion mode.
Capillary Voltage: Typically 3-4 kV.
Gas Temperature: 300-350°C.
MS1 Scan: A full scan to identify the [M+H]⁺ precursor ion.
MS2 Product Ion Scan: Select the [M+H]⁺ ion and its M+2 isotope for fragmentation. Vary the collision energy to obtain a rich product ion spectrum.
Visualization of Fragmentation Pathways
Graphviz diagrams can be used to visualize the proposed fragmentation pathways.
Proposed EI Fragmentation of a Bromonaphthyridine
Caption: Proposed ESI-MS/MS fragmentation of a protonated bromonaphthyridine.
Conclusion
The mass spectrometric analysis of brominated naphthyridines provides a wealth of structural information. By understanding the fundamental principles of ionization and fragmentation, and by recognizing the characteristic isotopic signature of bromine, researchers can confidently interpret mass spectra to identify and characterize these important molecules. The choice between a "hard" ionization technique like EI and a "soft" technique like ESI will depend on the specific analytical goals. EI provides detailed fragmentation for structural elucidation, while ESI is ideal for molecular weight determination and LC-MS applications. The comparative data and protocols presented in this guide offer a solid foundation for the successful mass spectrometric analysis of brominated naphthyridines in a variety of research and development settings.
References
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Vertex AI Search.
Speciation analysis of bromine-containing drug metabolites in feces samples from a human in vivo study by means of HPLC/ICP-MS combined with on-line isotope dilution - PubMed. (2012). PubMed.
Isotopes in Mass Spectrometry - Chemistry Steps. (2025). Chemistry Steps.
Fragmentation Mechanisms - Intro to Mass Spectrometry. Unknown Source.
Tandem mass spectrometry - Wikipedia. Wikipedia.
A Researcher's Guide to Isotopic Peak Analysis of Bromo-dichloro Compounds in Mass Spectrometry - Benchchem. Benchchem.
Mass Spectrometry: Fragment
Understanding Isotopic Distributions in Mass Spectrometry. (2006). Unknown Source.
Interpretation of Isotope Peaks in Small Molecule LC?MS - LCGC International. (2020).
Mass spectrometry Fragmentation Processes | PPTX - Slideshare. Slideshare.
MASS SPECTROMETRY: FRAGMENTATION P
Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC. PMC.
Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines - ResearchGate. (2025).
A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characteris
The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram - ResearchGate.
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024). Research and Reviews.
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (2025). Unknown Source.
Speciation analysis of bromine-containing drug metabolites in feces samples from a human in vivo study by means of HPLC/ICP-MS combined with on-line isotope dilution - ResearchGate. (2016).
Extractive-liquid sampling electron ionization-mass spectrometry (E-LEI-MS). Unknown Source.
Gas chromatography–mass spectrometry - Wikipedia. Wikipedia.
Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - ACS Publications.
Bromine-Based Derivatization of Carboxyl-Containing Metabolites for Liquid Chromatography-Trapped Ion Mobility Spectrometry-Mass Spectrometry - PubMed. (2025). PubMed.
Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Unknown Source.
Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed. (2006). PubMed.
Mass Spectrometry of Heterocyclic Compounds. - DTIC. DTIC.
Electron ionization mass spectra of phosphorus-containing heterocycles. I. 1,4,4a,5,6,7,8,8a-octahydro-2H-3,1,2-benzoxazaphosphinine 2-oxides - PubMed. PubMed.
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025). MDPI.
Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology. National Institute of Standards and Technology.
Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. Benchchem.
3.1: Electron Ionization - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
Gas Chromatograph Mass Spectrometer | JEOL Instrument Basics | Products. JEOL.
Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Unknown Source.
Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025). PubMed.
1H NMR Shift Differences Between 1,5- and 1,6-Naphthyridine Isomers: A Comparative Guide
Naphthyridines—heterobicyclic systems comprising two fused pyridine rings—are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectives, and novel catalyt...
Author: BenchChem Technical Support Team. Date: March 2026
Naphthyridines—heterobicyclic systems comprising two fused pyridine rings—are privileged scaffolds in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-infectives, and novel catalytic ligands. Distinguishing between naphthyridine isomers, particularly 1,5-naphthyridine and 1,6-naphthyridine, is a critical quality control step in synthetic workflows. Because these isomers possess the same molecular weight and nearly identical polarities,
H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the most definitive analytical tool for structural elucidation.
This guide provides an objective, data-driven comparison of the
H NMR profiles of 1,5- and 1,6-naphthyridine, detailing the structural causality behind their chemical shifts and outlining a self-validating experimental protocol for accurate identification.
Structural Causality & NMR Theory
The fundamental difference in the
H NMR spectra of 1,5- and 1,6-naphthyridine arises from their molecular symmetry and the localized electronic deshielding effects of their nitrogen atoms [1].
1,5-Naphthyridine (
Symmetry): The nitrogen atoms are positioned at the 1 and 5 positions, creating a highly symmetric molecule. The point group symmetry renders the two pyridine rings magnetically and chemically equivalent. Consequently, the six protons resolve into a simple 3-spin system: H2/H6, H3/H7, and H4/H8.
1,6-Naphthyridine (Asymmetry): The nitrogen atoms are at the 1 and 6 positions, breaking the molecular symmetry. This asymmetry results in two magnetically distinct rings. The
H NMR spectrum displays six distinct proton signals. The protons alpha to the nitrogen atoms (H2, H5, H7) experience the strongest inductive deshielding, shifting them significantly downfield. H5 is uniquely positioned as it is alpha to N6 and gamma to N1, making it the most deshielded proton in the system.
Comparative
H NMR Data
The following table summarizes the quantitative
H NMR chemical shifts (, ppm) and multiplicities for both isomers in deuterated chloroform ().
Position
1,5-Naphthyridine Shift (ppm)
Multiplicity
1,6-Naphthyridine Shift (ppm)
Multiplicity & Coupling (Hz)
H2
8.96
dd
9.10
dd ()
H3
7.55
dd
7.52
dd ()
H4
8.37
dd
8.28
dd ()
H5
N/A (Nitrogen)
-
9.28
s (or fine d)
H6
8.96 (Equivalent to H2)
dd
N/A (Nitrogen)
-
H7
7.55 (Equivalent to H3)
dd
8.76
d ()
H8
8.37 (Equivalent to H4)
dd
7.93
d ()
Data derived from the authoritative[Science of Synthesis: Naphthyridines][1] and historical spectral databases for [1,6-naphthyridine][2].
To ensure high-fidelity differentiation between these isomers, the following self-validating NMR protocol must be employed. The protocol is designed to eliminate solvent-induced shift variations and ensure optimal resolution of fine coupling constants.
Step 1: Sample Preparation
Solvent Selection: Dissolve 5–10 mg of the highly purified naphthyridine sample in 0.6 mL of anhydrous
(containing 0.03% v/v Tetramethylsilane, TMS).
Causality:
is non-coordinating, preventing hydrogen-bonding interactions that could artificially shift the nitrogen-adjacent protons (H2, H5, H7) and disrupt the baseline chemical shift profile.
Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a standard 5 mm NMR tube.
Causality: Particulate matter distorts the magnetic field homogeneity (
), which broadens peaks and obscures the critical fine coupling constants (e.g., the 1.9 Hz meta-coupling between H2 and H4).
Step 2: Acquisition Parameters
Spectrometer Frequency: Utilize a spectrometer operating at 300 MHz or higher (e.g., 400 MHz or 500 MHz) to ensure adequate dispersion of the aromatic signals.
Pulse Sequence: Standard 1D proton pulse sequence (zg30).
Relaxation Delay (D1): Set to 2.0 seconds.
Causality: Naphthyridines can exhibit variable longitudinal relaxation times (
). A 2.0s delay ensures complete magnetization recovery, allowing for accurate integration which is vital for the self-validation step.
Number of Scans (NS): 16 to 32 scans.
Step 3: Processing and Self-Validation
Referencing: Calibrate the spectrum using the internal TMS peak at 0.00 ppm or the residual
peak at 7.26 ppm.
Integration & Symmetry Check (The Validation System): Integrate all aromatic signals.
If the total integration yields 3 distinct signals with an area ratio of 2:2:2 , the
symmetry of 1,5-naphthyridine is validated.
If the integration yields 6 distinct signals with an area ratio of 1:1:1:1:1:1 , the structural asymmetry of 1,6-naphthyridine is validated.
Workflow Visualization
Workflow for structural elucidation of naphthyridine isomers via 1H NMR symmetry analysis.
References
Phuan, P.-W., & Kozlowski, M. C. (2004). Product Class 8: Naphthyridines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 15: Six-Membered Hetarenes with One Nitrogen or Phosphorus Atom. Thieme Chemistry. Available at:[Link]
Comparative Guide: IR Spectroscopy of Lactam Carbonyls in Naphthyridinones
Executive Summary Naphthyridinones are critical scaffolds in medicinal chemistry, serving as bioisosteres for quinolinones in kinase inhibitors and antibacterial agents. Their structural characterization relies heavily o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Naphthyridinones are critical scaffolds in medicinal chemistry, serving as bioisosteres for quinolinones in kinase inhibitors and antibacterial agents. Their structural characterization relies heavily on Infrared (IR) spectroscopy to distinguish the lactam carbonyl (
) stretch from other potential tautomers (lactim) or isomers.[1]
This guide provides an objective comparison of the IR spectral signatures of 1,6- and 1,8-naphthyridin-2(1H)-ones against the benchmark quinolin-2(1H)-one . It highlights the subtle but diagnostic frequency shifts caused by the additional nitrogen atom and outlines the critical impact of hydrogen-bonding dimerization in the solid state.[1]
Key Findings
Diagnostic Range: The lactam carbonyl in naphthyridinones typically absorbs between 1660–1680 cm⁻¹ (solid state), indistinguishable from quinolinones without high-resolution analysis.
Isomer Differentiation: 1,8-naphthyridinones exhibit unique spectral broadening due to a specific "DDAA" (Donor-Donor-Acceptor-Acceptor) hydrogen-bonding motif that is structurally impossible for 1,6-isomers.
Phase Dependence: A shift of +15–25 cm⁻¹ is observed when moving from solid state (KBr) to dilute solution (CHCl₃), confirming the disruption of intermolecular hydrogen bonds.
Comparative Spectral Benchmarks
The following data consolidates experimental values for the primary lactam carbonyl stretch (Amide I band). Note that these values are for the unsubstituted core scaffolds; substituents will induce inductive shifts.[1]
Table 1: Carbonyl Stretching Frequencies (
)
Scaffold
Structure Type
Solid State (KBr)
Solution (CHCl₃)
Key Spectral Feature
1,6-Naphthyridin-2(1H)-one
Fused Pyridine-Lactam
1665 ± 5 cm⁻¹
~1685 cm⁻¹
Sharp, distinct peak; less prone to complex dimerization than 1,8-isomer.
1,8-Naphthyridin-2(1H)-one
Fused Pyridine-Lactam
1668 ± 5 cm⁻¹
~1690 cm⁻¹
Often broader in solid state due to strong self-association (dimerization).
Quinolin-2(1H)-one
Fused Benzene-Lactam
1665 ± 10 cm⁻¹
~1692 cm⁻¹
Benchmark standard. Lower frequency than simple amides due to conjugation.[1][2][3]
Note: The similarity in wavenumbers between the naphthyridinones and quinolinones indicates that the inductive electron-withdrawing effect (-I) of the extra nitrogen in the naphthyridine ring is largely balanced by mesomeric effects and the rigidity of the bicyclic system.[1]
Mechanistic Insight: Tautomerism & Dimerization
Correct assignment of the carbonyl peak requires understanding the dynamic equilibrium of these heterocycles.[1]
Lactam-Lactim Tautomerism
Naphthyridinones exist in an equilibrium between the lactam (keto) and lactim (enol) forms.[1] In the solid state and polar solvents (like water), the lactam form dominates, giving rise to the strong
band; appearance of weak (~1630 cm⁻¹) and (~3500 cm⁻¹).
Hydrogen Bonding Networks
The 1,8-naphthyridinone isomer is unique because the ring nitrogen (
) and the lactam group ( and ) are adjacent.[1] This facilitates a planar, centrosymmetric dimer formation held together by two strong and/or hydrogen bonds. This dimerization weakens the bond character, lowering the frequency in the solid state.[1]
Figure 1: Tautomeric equilibrium favoring the Lactam form in standard IR sampling conditions.
Experimental Protocol: Validating the Carbonyl Assignment
To distinguish the lactam carbonyl from other potential signals (e.g.,
stretches or impurities), use this self-validating solvent shift protocol.
Objective
Confirm the assignment of the ~1670 cm⁻¹ peak as a hydrogen-bonded lactam carbonyl.[1]
Workflow
Solid State Acquisition (KBr Pellet):
Prepare a 1% w/w mixture of the sample in dry KBr.[1]
Expectation: Strong, potentially broad peak at 1660–1670 cm⁻¹ .
Solution State Acquisition (CHCl₃ or CH₂Cl₂):
Dissolve the sample to a concentration of ~10 mM.[1]
Use a liquid IR cell with CaF₂ windows (0.1 mm path length).
Expectation: The carbonyl peak should shift to higher wavenumber (~1685–1690 cm⁻¹ ) and sharpen significantly.[1]
Analysis:
Calculate
.
If
, the peak is confirmed as a carbonyl involved in intermolecular hydrogen bonding (Lactam).
If
, the peak may be a stretch or an intramolecularly bonded carbonyl.[1]
Figure 2: Decision tree for validating lactam carbonyl assignment via solvent shifts.
References
Peng, C. S., Tokmakoff, A. (2012). "Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." The Journal of Physical Chemistry Letters.
López-Alvarado, P., et al. (1991). "Tautomerism and self-association of 1,8-naphthyridin-2(1H)-ones." Journal of the Chemical Society, Perkin Transactions 2.[1] (Fundamental structural data for 1,8-isomers).
BenchChem. (2025).[1][4] "A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery."
Spectroscopy Online. (2020).[1] "The Carbonyl Group, Part I: Introduction." Spectroscopy.
Frontiers in Chemistry. (2022). "Design, synthesis, and computational studies of new quinolin-2(1H)-ones."
Pharmacokinetic Profile of 1,5-Naphthyridine Based Scaffolds
The following technical guide provides an in-depth pharmacokinetic (PK) and physicochemical analysis of the 1,5-naphthyridine scaffold. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth pharmacokinetic (PK) and physicochemical analysis of the 1,5-naphthyridine scaffold. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds.
Executive Summary: The "Privileged" Diazanaphthalene
The 1,5-naphthyridine scaffold (
) represents a critical bioisostere in modern drug discovery. Structurally distinct from its isomers (e.g., 1,8-naphthyridine found in nalidixic acid) and its mono-nitrogen analog (quinoline), the 1,5-naphthyridine core offers a unique balance of reduced lipophilicity and specific hydrogen-bonding vectors.
While often termed a "privileged scaffold" for its ability to bind diverse biological targets—from PI3K/mTOR kinases to BET bromodomains —its utility is frequently bottlenecked by two specific PK liabilities: poor aqueous solubility and high intrinsic clearance (
) . This guide dissects these parameters and provides actionable optimization strategies.
Physicochemical Profiling & Comparative Analysis
The introduction of a second nitrogen atom into the naphthalene/quinoline system fundamentally alters the electronic landscape.[1] The 1,5-placement creates a scaffold that is less lipophilic than quinoline but retains planarity for DNA intercalation or narrow hydrophobic pocket binding.
Table 1: Head-to-Head Scaffold Comparison
Data represents the unsubstituted core scaffold unless noted.
Parameter
1,5-Naphthyridine
Quinoline (Comparator)
1,8-Naphthyridine (Comparator)
Impact on Drug Design
Structure
Bicyclic, 2 N at 1,5
Bicyclic, 1 N at 1
Bicyclic, 2 N at 1,8
1,5-isomer offers unique H-bond acceptor vectors at opposite ends.
LogP (Calc)
~1.3
~2.0
~1.1
1,5-Naphthyridine lowers LogP vs Quinoline, improving "Drug-Likeness" (LLE).
TPSA
~26 Ų
~13 Ų
~26 Ų
Higher polarity aids in lowering non-specific binding vs Quinoline.
Basicity (pKa)
~2.9 (N1)
~4.9
~3.4
Less basic than quinoline; reduced lysosomal trapping risk.
Solubility
Low/Moderate
Low
Moderate
Planar stacking often leads to high crystal lattice energy and poor solubility.
Metabolic Liability
High (Oxidation)
High (Oxidation)
Moderate
Susceptible to oxidative attack at C2/C4/C6/C8 positions.
Expert Insight: The 1.3 LogP value of 1,5-naphthyridine is deceptively favorable. In practice, decorating this scaffold with aryl groups (e.g., 2,8-diaryl derivatives for kinase inhibition) rapidly inflates LogD, leading to solubility crashes. Protocol Tip: Always monitor Lipophilic Ligand Efficiency (LLE) rather than just potency when optimizing this scaffold.
Metabolic Stability & Clearance Mechanisms[2]
The primary clearance mechanism for 1,5-naphthyridine derivatives is oxidative metabolism mediated by hepatic CYP450 enzymes (predominantly CYP3A4 and CYP1A2).
The "Soft Spot" Analysis
The electron-deficient nature of the ring makes it susceptible to nucleophilic attack, but in the context of CYP450 metabolism, the positions
to the nitrogen atoms are prime sites for oxidation (C-hydroxylation).
Sites of Vulnerability: Positions C2, C4, C6, and C8 .
Mechanism: CYP-mediated hydroxylation followed by tautomerization to the stable "naphthyridinone" (lactam) species.
Mitigation Strategy: "Blocking" these positions with metabolic handles such as Fluorine (-F), Methyl (-CH3), or integration into a fused ring system prevents the formation of the high-energy tetrahedral intermediate required for oxidation.
The following diagram illustrates the metabolic fate of the scaffold and the logical decision tree for stabilizing it.
Figure 1: Metabolic vulnerability map of 1,5-naphthyridine and medicinal chemistry strategies to mitigate high clearance.
Safety Profile: hERG and Genotoxicity
hERG Inhibition
A critical liability for 1,5-naphthyridine derivatives is hERG channel blockade , which can lead to QT prolongation.
Causality: The planar, lipophilic, and basic nature of many bioactive naphthyridines mimics the pharmacophore required for hERG binding (
-stacking + cation- interaction).
SAR Findings: Reducing LogP below 3.0 and lowering the pKa of basic amines on side chains (e.g., by using electron-withdrawing groups) significantly reduces hERG affinity.
Genotoxicity
Unlike 1,8-naphthyridines (e.g., quinolones) which target bacterial DNA gyrase via DNA intercalation, 1,5-naphthyridines are less prone to prokaryotic DNA targeting but must be screened for eukaryotic DNA intercalation .
Risk: Planar tricyclic derivatives (fused systems) pose a higher risk of intercalation-based genotoxicity (Ames positive).
Experimental Protocols
To validate the PK profile of a 1,5-naphthyridine lead, the following specific protocols are recommended. These are designed to be self-validating with internal controls.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.
Initiation: Add Test Compound (1,5-naphthyridine derivative) to a final concentration of 1 µM (ensure DMSO < 0.1%). Add NADPH system to start reaction.[3]
Sampling: At T=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL Ice-cold ACN/Internal Standard. Vortex and centrifuge at 4000g for 20 mins.
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.
Data Calculation:
Where is the slope of ln(% remaining) vs time.
Protocol B: Kinetic Solubility Assay
Objective: Assess if the planar scaffold is causing precipitation-limited absorption.
Workflow:
Prepare 10 mM stock of compound in DMSO.
Spike into PBS (pH 7.4) to reach target concentration (e.g., 100 µM). Final DMSO = 1%.[2]
Incubate for 24 hours at room temperature with shaking.
Filter using a 0.45 µm PVDF filter plate (prevents binding of lipophilic compounds compared to nylon).
Analyze filtrate via UV-Vis or LC-MS against a standard curve.
References
BenchChem. A Comparative Analysis of 1,5-Naphthyridine-4-carboxylic Acid and Quinoline-4-carboxylic Acid Scaffolds in Biological Systems. (2025).[4][5] Link
Litvinov, V.P., et al. Naphthyridines: Structure, physicochemical properties and general methods of synthesis. Russian Chemical Reviews.
Gellibert, F., et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[6] J. Med.[6] Chem. (2004).[6][7] Link
Singh, S.B., et al. Structure activity relationship of C-2 ether substituted 1,5-naphthyridine analogs... as broad-spectrum antibacterial agents.[4] Bioorg.[4] Med. Chem. Lett. (2015).[4] Link
Cyprotex. Microsomal Stability Assay Protocol and Data Interpretation.[3]Link